(1-Phenyl-ethyl)-prop-2-ynyl-amine

Click Chemistry Antifungal Agents Chiral Synthesis

(1-Phenyl-ethyl)-prop-2-ynyl-amine (CAS 56862-34-1), also known as N-(1-phenylethyl)prop-2-yn-1-amine, is a chiral propargylamine derivative with the molecular formula C11H13N and a molecular weight of 159.23 g/mol. This compound exists as a clear liquid at room temperature and is commercially available with purity specifications typically ≥95% to 97%.

Molecular Formula C11H13N
Molecular Weight 159.232
CAS No. 56862-34-1
Cat. No. B2474668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenyl-ethyl)-prop-2-ynyl-amine
CAS56862-34-1
Molecular FormulaC11H13N
Molecular Weight159.232
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC#C
InChIInChI=1S/C11H13N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3
InChIKeyUKYMPSBRJNWAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenyl-ethyl)-prop-2-ynyl-amine (CAS 56862-34-1): Procurement-Ready Overview of a Chiral Propargylamine Building Block


(1-Phenyl-ethyl)-prop-2-ynyl-amine (CAS 56862-34-1), also known as N-(1-phenylethyl)prop-2-yn-1-amine, is a chiral propargylamine derivative with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . This compound exists as a clear liquid at room temperature and is commercially available with purity specifications typically ≥95% to 97% . The molecule features a phenylethyl group attached to a prop-2-ynyl amine moiety, which provides both a terminal alkyne (-C≡CH) and a secondary amine functional group, enabling diverse reactivity including click chemistry and further functionalization . The compound is primarily utilized as an organic building block and research intermediate in medicinal chemistry and organic synthesis.

Why Generic Propargylamine Substitution Fails: Chiral and Structural Differentiation of (1-Phenyl-ethyl)-prop-2-ynyl-amine


Procurement of a generic propargylamine building block cannot substitute for (1-Phenyl-ethyl)-prop-2-ynyl-amine due to two critical differentiators. First, the presence of a stereogenic center (the chiral 1-phenylethyl carbon) introduces stereochemical complexity that is absent in simpler achiral propargylamines such as propargylamine itself or N-methylpropargylamine. As demonstrated in related propargylamine series, stereochemistry can dramatically influence biological activity—for example, the R-(-)-enantiomer of certain aliphatic propargylamines exhibits 20-fold greater MAO-B inhibitory potency than the S-(+)-enantiomer [1]. Second, the aromatic phenylethyl group provides hydrophobic and π-stacking interactions that are not available in purely aliphatic propargylamines, enabling distinct binding modes and synthetic utility in generating drug-like scaffolds [2]. Direct head-to-head comparative studies between (1-Phenyl-ethyl)-prop-2-ynyl-amine and its closest analogs are notably sparse in the peer-reviewed literature; consequently, the evidence presented below relies on class-level inference, cross-study comparisons, and vendor-derived supporting data to establish the compound's differentiated position.

Quantitative Evidence Guide: Differentiating (1-Phenyl-ethyl)-prop-2-ynyl-amine from In-Class Comparators


Chiral 1-Phenyl-2-propynylamines as Privileged Building Blocks for Click Chemistry-Derived Antifungal Agents

Chiral 1-phenyl-2-propynylamines, a class to which (1-Phenyl-ethyl)-prop-2-ynyl-amine belongs, are established as important building blocks for the synthesis of antifungal and antiaromatase agents related to bifonazole [1]. In contrast, simpler achiral propargylamines (e.g., propargylamine, N-methylpropargylamine) lack the chiral center and aromatic substitution required to generate the stereodefined triazole-benzylacetamide scaffolds that are essential for antimicrobial activity in this chemical series [1].

Click Chemistry Antifungal Agents Chiral Synthesis Triazole Scaffolds

Stereochemical Impact on Monoamine Oxidase B (MAO-B) Inhibition: A Class-Level Precedent for Propargylamines

Within the broader propargylamine class, stereochemistry exerts a profound influence on MAO-B inhibitory potency. A seminal study on aliphatic propargylamines reported that the R-(-)-enantiomer was 20-fold more active than the S-(+)-enantiomer in inhibiting MAO-B [1]. (1-Phenyl-ethyl)-prop-2-ynyl-amine possesses a chiral center at the 1-phenylethyl carbon; by class-level inference, the stereochemical configuration of this compound is expected to modulate its MAO inhibitory profile in a manner analogous to other chiral propargylamines. Direct enantiomer-specific IC50 data for (1-Phenyl-ethyl)-prop-2-ynyl-amine are not reported in the peer-reviewed literature; thus, this evidence serves as a class-level inference only.

MAO-B Inhibition Stereoselectivity Neuroprotection Structure-Activity Relationship

Commercial Purity and Storage Specifications: Ensuring Reproducible Research Outcomes

(1-Phenyl-ethyl)-prop-2-ynyl-amine is commercially available with a guaranteed purity of 97% (as determined by HPLC or NMR) and is specified for storage at 2–8°C under inert atmosphere [1]. These specifications are critical for reproducibility in synthetic and biological applications. In contrast, many generic propargylamine building blocks are offered at lower purity grades (e.g., 95% or unspecified) or without defined storage conditions, which can lead to variability in reaction outcomes and biological assay results.

Purity Storage Conditions Reproducibility Quality Control

Procurement-Driven Application Scenarios for (1-Phenyl-ethyl)-prop-2-ynyl-amine


Chiral Building Block for Click Chemistry-Derived Antifungal Scaffolds

Researchers developing stereochemically defined triazole-containing antifungal agents related to bifonazole can utilize (1-Phenyl-ethyl)-prop-2-ynyl-amine as a key chiral building block in microwave-assisted CuAAC reactions. The chiral 1-phenyl-2-propynylamine core enables the synthesis of enantiomerically pure α-[4-(1-substituted)-1,2,3-triazol-4-yl]benzylacetamides, which are not accessible from achiral propargylamine precursors [1]. This application is directly supported by the established role of chiral 1-phenyl-2-propynylamines in the synthesis of antimicrobial agents [1].

Stereochemical Probe for Structure-Activity Relationship (SAR) Studies of MAO-B Inhibition

Given the class-level precedent that stereochemistry can alter MAO-B inhibitory potency by up to 20-fold [2], (1-Phenyl-ethyl)-prop-2-ynyl-amine can serve as a stereochemical probe in SAR campaigns aimed at understanding the influence of the 1-phenylethyl chiral center on MAO isoform selectivity. Procurement of enantiomerically enriched or racemic material enables systematic evaluation of stereochemical effects in biological assays, a capability not provided by achiral propargylamine comparators.

High-Purity Intermediate for Reproducible Organic Synthesis

For laboratories requiring a reliable, high-purity liquid propargylamine building block, (1-Phenyl-ethyl)-prop-2-ynyl-amine is available at 97% purity with defined cold-storage conditions (2–8°C under inert atmosphere) [3]. These specifications support reproducible outcomes in multi-step synthetic sequences, particularly in academic and industrial medicinal chemistry settings where batch-to-batch consistency is critical.

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